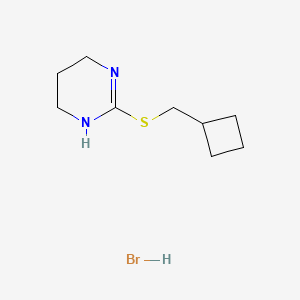

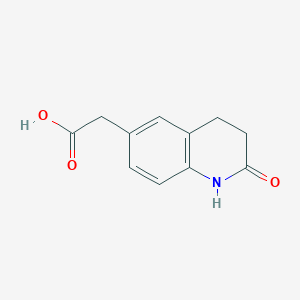

![molecular formula C18H15F3N2O2S B2769293 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097860-06-3](/img/structure/B2769293.png)

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It’s an essential compound with a variety of properties and applications. Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Furan is a five-membered heterocyclic compound containing an oxygen atom. Both thiophene and furan are considered to be structural alerts .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . Furan also has a five-membered ring, but with an oxygen atom instead .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves hydroarylation of the carbon–carbon double bond using arenes under superelectrophilic activation conditions in triflic acid (TfOH) . These compounds exhibit promising antimicrobial activity:

Plant Growth Regulation

Indole derivatives play essential roles in plant biology. While not directly related to the compound , indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. It regulates plant growth, development, and responses to environmental cues . Although our specific compound is not IAA, its indole moiety may have implications in plant science.

Mécanisme D'action

Orientations Futures

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-4-1-2-5-15(14)23-17(24)22-10-13(12-7-9-26-11-12)16-6-3-8-25-16/h1-9,11,13H,10H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRINPQQPWYRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)